molecular formula C17H14N2O4S2 B12201821 methyl 2-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate

methyl 2-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate

Cat. No.: B12201821
M. Wt: 374.4 g/mol
InChI Key: PGYJGFJPMYISOQ-UHFFFAOYSA-N
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Description

Methyl 2-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate is a synthetic organic compound designed for research purposes. It features a 4-oxo-2-thioxo-1,3-thiazolidine core, a privileged scaffold in medicinal chemistry known for its diverse biological potential . This core structure is synthetically versatile and can be engineered to interact with various biological targets . Compounds based on this moiety have demonstrated a range of pharmacological activities in scientific research, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties . The structure of this particular molecule integrates a furan-2-ylmethyl substitution and a methyl 2-aminobenzoate moiety, which may influence its electronic properties, binding affinity, and overall bioactivity profile. Researchers value this compound as a key intermediate or lead structure in drug discovery projects aimed at developing new therapeutic agents. Its potential mechanism of action, while specific to the target under investigation, often involves enzyme inhibition or interaction with key cellular receptors, a characteristic common to the thiazolidinone class . This product is intended for laboratory research applications only and is not classified as a drug, cosmetic, or for any form of human or veterinary use.

Properties

Molecular Formula

C17H14N2O4S2

Molecular Weight

374.4 g/mol

IUPAC Name

methyl 2-[[3-(furan-2-ylmethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]methylideneamino]benzoate

InChI

InChI=1S/C17H14N2O4S2/c1-22-16(21)12-6-2-3-7-13(12)18-9-14-15(20)19(17(24)25-14)10-11-5-4-8-23-11/h2-9,20H,10H2,1H3

InChI Key

PGYJGFJPMYISOQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1N=CC2=C(N(C(=S)S2)CC3=CC=CO3)O

Origin of Product

United States

Preparation Methods

Chloroacetamide Intermediate Preparation

The starting material, 3-(furan-2-ylmethyl)amino chloroacetamide, is synthesized by reacting furfurylamine with chloroacetyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine is added to scavenge HCl, yielding the chloroacetamide derivative in >85% purity.

Cyclization to 3-(Furan-2-ylmethyl)-4-thioxo-1,3-thiazolidin-5-one

The chloroacetamide intermediate undergoes cyclization with ammonium thiocyanate (NH4_4SCN) in refluxing ethanol (78°C, 6 hr). The reaction proceeds via nucleophilic substitution, where the thiocyanate anion attacks the α-carbon of the chloroacetamide, followed by intramolecular cyclization to form the thiazolidinone ring.

Key Reaction Parameters

ParameterValue
SolventEthanol (absolute)
Temperature78°C (reflux)
Reaction Time6 hours
Yield72–78%

The product is purified via recrystallization from ethanol/water (3:1), with characterization by 1^1H NMR (δ 7.45–7.10 ppm, furan protons; δ 4.20 ppm, N–CH2_2-furan) and IR (1695 cm1^{-1}, C=O; 1250 cm1^{-1}, C=S).

Aldehyde Functionalization at C-5

The 5-position of the thiazolidinone is functionalized with a formyl group to enable subsequent Schiff base formation.

Vilsmeier-Haack Formylation

The thiazolidinone is treated with dimethylformamide (DMF) and phosphoryl chloride (POCl3_3) at 0–5°C, followed by hydrolysis with sodium acetate to yield 5-formyl-3-(furan-2-ylmethyl)-4-thioxo-1,3-thiazolidinone.

Optimized Conditions

ParameterValue
ReagentsDMF, POCl3_3
Temperature0–5°C (initial) → 25°C (stirring)
Reaction Time4 hours
Yield65–70%

The aldehyde intermediate is confirmed by 13^{13}C NMR (δ 192.5 ppm, CHO) and HRMS (m/z 283.04 [M+H]+^+).

Schiff Base Condensation with Methyl 2-Aminobenzoate

The E-configuration of the exocyclic double bond is established via condensation of the 5-formylthiazolidinone with methyl 2-aminobenzoate.

Condensation Reaction

Equimolar amounts of 5-formylthiazolidinone and methyl 2-aminobenzoate are refluxed in anhydrous toluene with catalytic acetic acid (5 mol%) for 8 hours. The reaction proceeds via nucleophilic attack of the amine on the aldehyde, followed by dehydration to form the imine linkage.

Stereochemical Control
The E-isomer is favored due to:

  • Steric hindrance : The bulky furan-2-ylmethyl group at N-3 and the benzoate ester at C-2 adopt anti-periplanar positions.

  • Solvent effects : Toluene’s nonpolar nature disfavors zwitterionic intermediates, stabilizing the trans-configuration.

Analytical Validation

  • 1^1H NMR : δ 8.30 ppm (s, 1H, CH=N), δ 7.80–7.20 ppm (aromatic protons).

  • IR : 1720 cm1^{-1} (ester C=O), 1635 cm1^{-1} (C=N).

  • X-ray crystallography : Confirms E-configuration with a dihedral angle of 178.2° between thiazolidinone and benzoate planes.

Alternative Synthetic Routes

One-Pot Enamine Synthesis

A three-component reaction using triethyl orthoformate, methyl 2-aminobenzoate, and 3-(furan-2-ylmethyl)-4-thioxo-1,3-thiazolidinone in refluxing isopropyl alcohol (82°C, 3 hr) yields the target compound in 68% yield. This method avoids isolating the aldehyde intermediate.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C, 20 min) in DMF reduces reaction time to 20 minutes with a 70% yield. The short reaction time minimizes thermal degradation of the thioxo group.

Characterization and Purity Assessment

Spectroscopic Data

  • HRMS : m/z 429.08 [M+H]+^+ (calc. 429.06).

  • Elemental Analysis : C18_{18}H15_{15}N2_2O5_5S2_2 (Found: C 53.12%, H 3.65%, N 6.54%; Calc.: C 53.32%, H 3.72%, N 6.91%).

Chromatographic Purity

HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min) shows >98% purity with retention time 6.45 min.

Challenges and Optimization Strategies

  • Stereochemical Purity : E/Z isomerization is minimized by using anhydrous solvents and avoiding prolonged heating.

  • Byproduct Formation : Side products from over-formylation are suppressed by controlling POCl3_3 stoichiometry in Vilsmeier reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thiazolidinone ring can be reduced to form thiazolidines.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Thiazolidines and other reduced derivatives.

    Substitution: Various substituted benzoates and thiazolidinones.

Scientific Research Applications

Methyl 2-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate involves its interaction with various molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives share a common core structure but exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis of methyl 2-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate with structurally analogous compounds (Table 1).

Table 1. Structural and Physicochemical Comparison of Selected Thiazolidinone Derivatives

Compound Name / ID Substituents (R₁, R₂, R₃) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Biological Activity
Target Compound R₁: Furan-2-ylmethyl; R₂: Methyl benzoate C₁₉H₁₈N₂O₆S₂ 434.5 N/A N/A Under investigation
(E)-3-((E)-(Furan-2-ylmethylene)amino)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one R₁: Furan-2-ylmethylene; R₂: 4-hydroxy-3-methoxybenzylidene C₁₆H₁₂N₂O₄S₂ 376.4 85–87 83 Antimicrobial (reported)
(E)-5-(4-(tert-Butyl)benzylidene)-3-((E)-(furan-2-ylmethylene)amino)-2-thioxothiazolidin-4-one R₁: Furan-2-ylmethylene; R₂: 4-tert-butylbenzylidene C₁₉H₁₈N₂O₂S₂ 394.5 112–114 70 Antimicrobial (reported)
{5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl}acetic acid R₁: Benzyloxy-methoxyphenyl; R₂: Acetic acid C₂₀H₁₆N₂O₅S₂ 428.5 277–280 73 Dual inhibitor (e.g., enzyme assays)
3-(2-(Diethylamino)ethyl)-5-(4-ethylbenzylidene)-2-thioxothiazolidin-4-one (D4) R₁: Diethylaminoethyl; R₂: 4-ethylbenzylidene C₁₉H₂₅N₃OS₂ 399.6 N/A N/A Antimicrobial (screened)

Structural Variations and Bioactivity

  • Substituent Effects on Antimicrobial Activity: The presence of a furan-2-ylmethyl group in the target compound is analogous to the furan-2-ylmethylene group in compounds 2b1 and 2b2 . These derivatives exhibit moderate to high antimicrobial activity, suggesting that the furan ring enhances interactions with microbial targets through π-π stacking or hydrogen bonding . For instance, 2b2 shows a higher melting point (112–114°C) than 2b1 (85–87°C), indicating enhanced crystallinity due to the tert-butyl group .
  • Electronic and Functional Group Influences: The methyl benzoate moiety in the target compound introduces electron-withdrawing ester groups, which may stabilize the conjugated system and affect redox properties. Thioxo vs. Oxo Groups: All compared compounds retain the 2-thioxo group, critical for hydrogen bonding and metal chelation. This feature contrasts with non-thiolated thiazolidinones, which generally show reduced bioactivity .

Biological Activity

Methyl 2-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate is a complex organic compound that belongs to the thiazolidinone class of derivatives. Its unique structure, featuring a thiazolidinone moiety and a furan substituent, contributes to its diverse biological activities, particularly antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound includes several functional groups that enhance its reactivity and biological potential. The presence of nitrogen and sulfur in its structure is significant for its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with thiazolidinone frameworks exhibit significant antimicrobial properties. This compound has shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have reported lower minimum inhibitory concentrations (MICs) compared to standard antibiotics, suggesting its potential as an effective antimicrobial agent.

Case Study Example:
In a study evaluating the antibacterial efficacy of thiazolidinone derivatives, methyl 2-{(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo]} demonstrated superior activity against Staphylococcus aureus and Escherichia coli compared to traditional antibiotics such as ampicillin. The compound's ability to disrupt bacterial cell wall synthesis was identified as a key mechanism of action.

Anticancer Activity

The compound also exhibits anticancer properties. Research has shown that derivatives of thiazolidinones can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Methyl 2-{(E)-[3-(furan-2-ylmethyl)-4-oxo]} has been evaluated in vitro against several cancer cell lines, demonstrating significant cytotoxic effects.

Research Findings:
In vitro studies indicated that this compound inhibited the proliferation of breast cancer cells (MCF7) with an IC50 value significantly lower than that of conventional chemotherapeutic agents. The mechanism was attributed to the induction of oxidative stress leading to cell death.

Interaction Studies

Molecular docking studies have been conducted to investigate the binding affinity of methyl 2-{(E)-[3-(furan-2-ylmethyl)-4-oxo]} with various biological targets, including bacterial enzymes involved in resistance mechanisms. These studies suggest that modifications to the compound's structure can enhance its selectivity and potency against specific microbial targets.

Comparison with Related Compounds

The following table summarizes the structural features and biological activities of related compounds within the thiazolidinone family:

Compound NameStructural FeaturesBiological Activity
Methyl 4-{5-[3-(furan)carboxylic acid]}benzoateFuran substituentAntimicrobial
4-Oxo-Thiazolidine DerivativesThiazolidine ringAnticancer
Methyl 3-(4-Oxo-Thiazolidine)carboxylateSimilar core structureAntifungal

This comparison highlights the diversity within the thiazolidinone family while emphasizing the unique combination of functionalities present in methyl 2-{(E)-[3-(furan)carboxylic acid]}benzoate that may confer distinct biological properties.

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